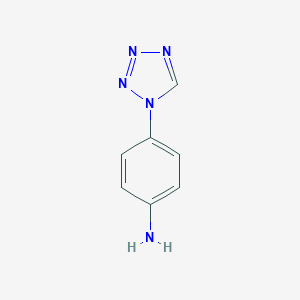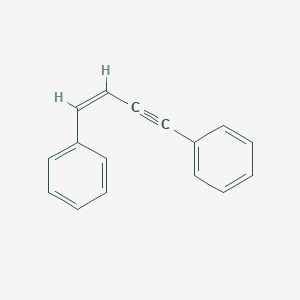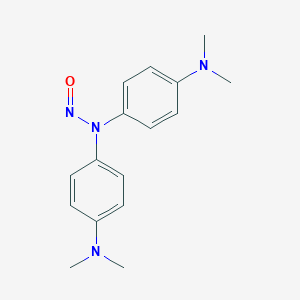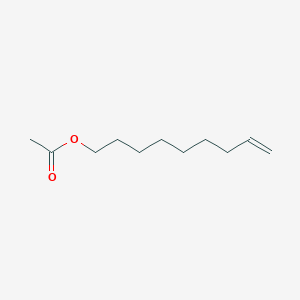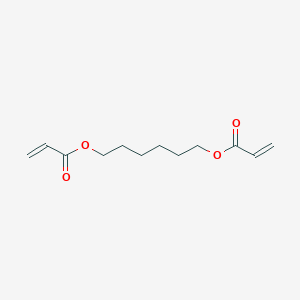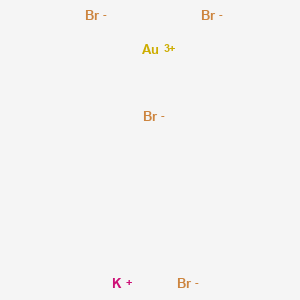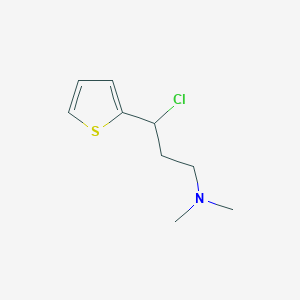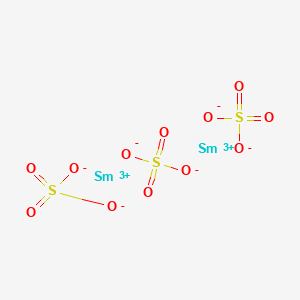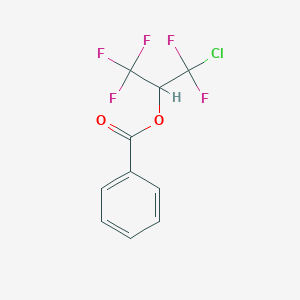
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant properties. However, in recent years, BZP has been the subject of scientific research due to its potential therapeutic applications.
作用机制
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This results in an increase in mood, energy, and alertness. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also stimulates the release of norepinephrine, which is involved in the fight or flight response.
Biochemical and Physiological Effects
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- increases heart rate, blood pressure, and body temperature. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also increases the levels of glucose and fatty acids in the blood, which can lead to metabolic dysfunction.
实验室实验的优点和局限性
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively stable, which makes it easy to store and transport. However, 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has limitations as well. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also a stimulant, which can lead to ethical concerns regarding its use in animal studies.
未来方向
There are several future directions for research on 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One area of interest is the potential therapeutic applications of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has potential as a treatment for depression, anxiety, and ADHD. Further research is needed to determine the efficacy and safety of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- for these conditions. Another area of interest is the development of new synthetic compounds that are structurally similar to 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- but have improved therapeutic properties. These compounds could have potential as treatments for a variety of neurological and psychiatric disorders.
合成方法
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can be synthesized through the condensation reaction of 2-aminobenzoic acid and ethyl carbamate in the presence of phosphorus oxychloride. The resulting product is then reacted with piperazine to form 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-.
科学研究应用
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has an affinity for the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been investigated as a potential treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
CAS 编号 |
14733-76-7 |
|---|---|
产品名称 |
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- |
分子式 |
C16H23N3O3 |
分子量 |
305.37 g/mol |
IUPAC 名称 |
3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H23N3O3/c20-13-12-18-10-8-17(9-11-18)6-3-7-19-14-4-1-2-5-15(14)22-16(19)21/h1-2,4-5,20H,3,6-13H2 |
InChI 键 |
CCXDRDZXJGUIGM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
规范 SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
其他 CAS 编号 |
14733-76-7 |
同义词 |
3-[3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



